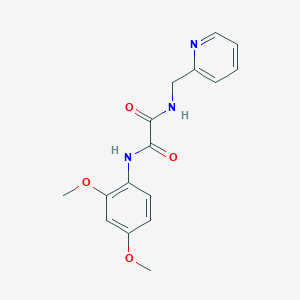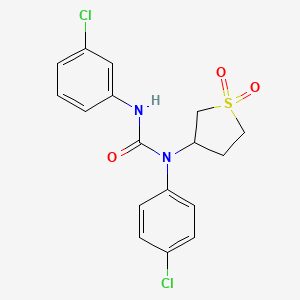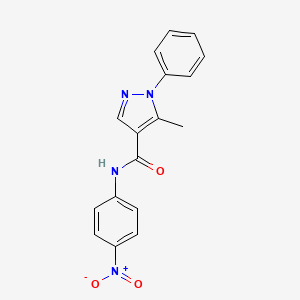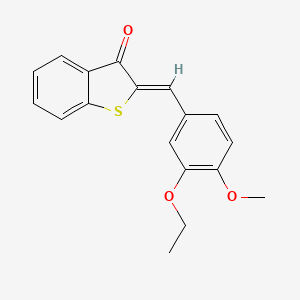
N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
説明
N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as PDD-00017273, is a small molecule that has been the focus of scientific research in recent years. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation-related studies have shown that N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it is believed to act as a multi-targeted agent that can modulate various signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to inhibit the activity of various enzymes such as topoisomerase II, HDAC, and MMP-9. It can also activate the AMPK signaling pathway and inhibit the mTOR signaling pathway.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide can induce apoptosis, cell cycle arrest, and inhibit angiogenesis. In inflammation-related studies, N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages and limitations for lab experiments. One of the advantages is its ability to target multiple signaling pathways involved in various diseases, making it a potential therapeutic agent for multiple diseases. Another advantage is its relatively low toxicity compared to other chemotherapeutic agents. However, one of the limitations is the lack of clinical studies on the compound, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide research. One of the directions is to conduct more preclinical studies to validate its potential therapeutic applications in various diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to understand the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide and its potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide in humans.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is a small molecule that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Further research is needed to fully understand its potential as a therapeutic agent for various diseases.
特性
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-6-7-13(14(9-12)23-2)19-16(21)15(20)18-10-11-5-3-4-8-17-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFRJQGNAIMPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-oxo-N-(2-pyridinylmethyl)-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide](/img/structure/B3877910.png)
![1-[2-(3,4-diethoxyphenyl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B3877916.png)
![ethyl 5-(4-chlorophenyl)-2-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877918.png)
![ethyl 2-(3-methoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877930.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877938.png)

![ethyl 5-(4-chlorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877977.png)


![5-methyl-2-phenyl-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3878000.png)
![4-{[4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde semicarbazone](/img/structure/B3878003.png)
![2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3878018.png)
![3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3878024.png)
![2-{methyl[(methylamino)carbonothioyl]hydrazono}propanal N,N'-dimethylthiosemicarbazone](/img/structure/B3878026.png)